molecular formula C24H26FN5O2S B2984548 1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-48-9

1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2984548
CAS No.: 1111237-48-9
M. Wt: 467.56
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Description

1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

The compound interacts with its target, PCAF, by binding to its active site . This binding inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins . This can lead to changes in gene expression, which may contribute to its anticancer activity .

Biochemical Pathways

The compound’s interaction with PCAF affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in the structure of chromatin and the regulation of gene expression .

Pharmacokinetics

They have shown a variety of pharmacological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . These properties suggest that they may have favorable pharmacokinetic profiles.

Result of Action

The result of the compound’s action is the inhibition of PCAF, which leads to changes in gene expression . This can have a variety of effects at the molecular and cellular levels, including the induction of cell cycle arrest and apoptosis, which are key mechanisms in its anticancer activity .

Biological Activity

The compound 1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1111237-48-9) has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26FN5O2SC_{24}H_{26}FN_5O_2S, with a molecular weight of 467.6 g/mol. The presence of a fluorobenzyl group and a thioether linkage suggests potential interactions with biological targets.

PropertyValue
CAS Number1111237-48-9
Molecular FormulaC 24H 26FN 5O 2S
Molecular Weight467.6 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with thioether functionalities have shown improved antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . The IC50 values for COX inhibition in related compounds range from 19.45 μM to 42.1 μM . This indicates that modifications in the structure can lead to enhanced anti-inflammatory activity.

Enzyme Inhibition

One of the notable activities of this class of compounds is their ability to inhibit enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For example, certain derivatives have shown selective inhibitory activity towards BChE with IC50 values comparable to established inhibitors like physostigmine . This suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Study on Cholinesterase Inhibition :
    • A derivative exhibited an IC50 of 46.42 μM against BChE and moderate activity against AChE (IC50 = 157.31 μM), highlighting the importance of structural modifications for enhancing inhibitory potency .
  • Anti-inflammatory Evaluation :
    • Compounds were evaluated in carrageenan-induced paw edema models, showing significant reduction in inflammation compared to control groups . The structure influenced the degree of efficacy observed.
  • Antimicrobial Screening :
    • A series of compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had low micromolar IC50 values against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural features:

  • Substituents on the Benzyl Group : The presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve binding affinity to targets.
  • Thioether Linkage : This functional group plays a critical role in modulating biological activity by affecting solubility and interaction with biomolecules.

Scientific Research Applications

The compound 1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule. While comprehensive data tables and well-documented case studies are not available in the search results, potential applications and related information can be gathered.

General Information

  • Name: this compound .
  • CAS Number: 1111237-48-9
  • Molecular Formula: C24H26FN5O2SC_{24}H_{26}FN_5O_2S
  • Molecular Weight: 467.6

Potential Applications

Preliminary studies suggest that compounds similar to 1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit various biological activities:

  • Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may bind effectively to certain enzymes or receptors involved in cancer progression or inflammation.
  • Techniques such as molecular docking studies and binding affinity assays can provide insights into these interactions, guiding further development and optimization of the compound for therapeutic use.

Chemical Properties and Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include: These reactions highlight the compound's versatility in synthetic applications and its potential for further derivatization.

Structural Analogues and Activities

Several compounds share structural similarities with 1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide:

Compound NameStructural FeaturesBiological Activity
1-(2-(4-fluorophenyl)amino)-2-oxoethyl thio derivativeSimilar triazoloquinazoline coreAnticancer
1-(2-(ethylphenyl)amino)-2-thio derivativeModified alkyl groupsAntimicrobial
1-(isobutyl)-N-propyl triazole derivativeVariations in alkyl substituentsAnti-inflammatory

These compounds highlight the diversity within this chemical class while emphasizing the unique structural characteristics that may confer distinct biological activities. Further comparative studies could elucidate how variations in structure affect pharmacological profiles and therapeutic efficacy.

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-14(2)12-29-22(32)18-10-9-16(21(31)26-15(3)4)11-20(18)30-23(29)27-28-24(30)33-13-17-7-5-6-8-19(17)25/h5-11,14-15H,12-13H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMVSWTXFNOMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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